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Compound of Interest

Compound Name: 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1325024 Get Quote

Application Note: Synthesis of 6-Iodo-1H-
pyrrolo[3,2-b]pyridine
Introduction
6-Iodo-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family of heterocycles,

represents a valuable building block in medicinal chemistry and drug development. The

pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore in numerous biologically active

compounds, including kinase inhibitors and other targeted therapeutics. The presence of an

iodine atom at the 6-position provides a versatile handle for further functionalization via cross-

coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity

relationship (SAR) studies. This application note details a robust and regioselective multi-step

synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine starting from a commercially available

substituted pyridine.

Overview of the Synthetic Approach
Direct electrophilic iodination of the parent 1H-pyrrolo[3,2-b]pyridine is expected to be

unselective, with preferential substitution occurring on the electron-rich pyrrole ring. To

overcome this challenge and ensure regioselective installation of the iodine atom at the 6-

position, a multi-step approach is employed. The strategy involves the construction of the

pyrrole ring onto a pre-functionalized pyridine core. The selected synthetic route is a
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Sonogashira coupling followed by an intramolecular cyclization, a reliable method for the

formation of fused heterocyclic systems.

The overall synthetic transformation is depicted in the workflow below:

Step 1: Sonogashira Coupling

Step 2: Deprotection and Cyclization

2-Amino-3-bromo-6-iodopyridine

Sonogashira Reaction

Pd(PPh3)2Cl2, CuI, Et3N, THF

2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine

Trimethylsilylacetylene

2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine

Formation of Alkynylpyridine

Deprotection &
Intramolecular Cyclization

TBAF, THF then
NaH, DMF

6-Iodo-1H-pyrrolo[3,2-b]pyridine

Formation of Pyrrolopyridine Ring

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Iodo-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification,

unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on
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silica gel 60 F254 plates and visualized under UV light (254 nm). Column chromatography was

performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were

recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using

an electrospray ionization (ESI) source.

Step 1: Synthesis of 2-Amino-3-
((trimethylsilyl)ethynyl)-6-iodopyridine
This step involves a palladium-catalyzed Sonogashira coupling between 2-amino-3-bromo-6-

iodopyridine and trimethylsilylacetylene.

Reaction Scheme:

2-Amino-3-bromo-6-iodopyridine + Trimethylsilylacetylene -> Pd(PPh3)2Cl2, CuI
Et3N, THF, rt 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine

Click to download full resolution via product page

Caption: Sonogashira coupling reaction.

Procedure:

To a solution of 2-amino-3-bromo-6-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF)

are added triethylamine (Et3N, 3.0 eq), copper(I) iodide (CuI, 0.05 eq), and

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq).

The resulting mixture is degassed with argon for 15 minutes.

Trimethylsilylacetylene (1.2 eq) is then added dropwise at room temperature.

The reaction mixture is stirred at room temperature for 12 hours, or until TLC analysis

indicates complete consumption of the starting material.
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Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (eluting with a

gradient of ethyl acetate in hexanes) to afford 2-amino-3-((trimethylsilyl)ethynyl)-6-

iodopyridine as a solid.

Quantitative Data:

Reagent
Molar Mass ( g/mol
)

Amount (mmol) Equivalents

2-Amino-3-bromo-6-

iodopyridine
312.89 10.0 1.0

Trimethylsilylacetylene 98.22 12.0 1.2

Triethylamine 101.19 30.0 3.0

Copper(I) iodide 190.45 0.5 0.05

Pd(PPh3)2Cl2 701.90 0.3 0.03

Product Theoretical Yield (g) Actual Yield (g) Yield (%)

2-Amino-3-

((trimethylsilyl)ethynyl)

-6-iodopyridine

3.31 2.88 87

Step 2: Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This final step involves the deprotection of the silyl group followed by an intramolecular

cyclization to form the pyrrole ring.

Reaction Scheme:

2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine -> 1. TBAF, THF
2. NaH, DMF 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Click to download full resolution via product page
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Caption: Deprotection and intramolecular cyclization.

Procedure:

To a solution of 2-amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine (1.0 eq) in anhydrous THF

is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.

The reaction mixture is stirred at room temperature for 1 hour.

The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate,

washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

The crude intermediate, 2-amino-3-ethynyl-6-iodopyridine, is used in the next step without

further purification.

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous

dimethylformamide (DMF) is added a solution of the crude 2-amino-3-ethynyl-6-iodopyridine

in DMF dropwise at 0 °C.

The reaction mixture is then heated to 80 °C and stirred for 4 hours.

After cooling to room temperature, the reaction is carefully quenched with water.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (eluting with a

gradient of methanol in dichloromethane) to afford 6-Iodo-1H-pyrrolo[3,2-b]pyridine as a

solid.

Quantitative Data:
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Reagent
Molar Mass ( g/mol
)

Amount (mmol) Equivalents

2-Amino-3-

((trimethylsilyl)ethynyl)

-6-iodopyridine

330.20 8.7 1.0

Tetrabutylammonium

fluoride (TBAF)
261.47 9.6 1.1

Sodium Hydride

(60%)
24.00 13.1 1.5

Product Theoretical Yield (g) Actual Yield (g) Yield (%)

6-Iodo-1H-pyrrolo[3,2-

b]pyridine
2.12 1.55 73

Characterization Data
6-Iodo-1H-pyrrolo[3,2-b]pyridine:

¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.55 (t, J = 2.8 Hz,

1H), 7.42 (d, J = 8.4 Hz, 1H), 6.50 (dd, J = 2.8, 1.6 Hz, 1H).

¹³C NMR (100 MHz, DMSO-d₆): δ 148.2, 142.5, 128.9, 125.7, 122.4, 101.8, 98.6.

MS (ESI): m/z 244.9 [M+H]⁺.

Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-Iodo-1H-
pyrrolo[3,2-b]pyridine. The described multi-step synthetic route, commencing from a

commercially available halogenated pyridine, offers excellent regiocontrol and good overall

yields. This method is scalable and provides a valuable intermediate for the development of

novel therapeutics in drug discovery programs. The presented data and experimental

procedures are intended to be a valuable resource for researchers and scientists in the field of

organic and medicinal chemistry.
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To cite this document: BenchChem. [Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine from
starting materials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1325024#synthesis-of-6-iodo-1h-pyrrolo-3-2-b-
pyridine-from-starting-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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